2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate
Description
2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate (CAS No. 1639207-44-5) is a chlorinated ester classified as a 2-monochloropropanediol (2-MCPD) ester. Its molecular formula is C₃₇H₇₁ClO₄, with a molecular weight of 615.41 g/mol . Structurally, it features a chlorinated propyl backbone esterified with two long-chain acyl groups: a hexadecanoyl (C₁₆) and an octadecanoyl (C₁₈) moiety. This compound is categorized as a biochemical and is commercially available in highly purified grades for research applications .
Properties
Molecular Formula |
C19H21NO |
|---|---|
Molecular Weight |
282.35 g/mol |
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethyl(1,2,3-13C3)propan-1-amine |
InChI |
InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i7+1,11+1,13+1 |
InChI Key |
ODQWQRRAPPTVAG-XLEMOQDXSA-N |
Isomeric SMILES |
CN(C)[13CH2][13CH2]/[13CH]=C/1\C2=CC=CC=C2COC3=CC=CC=C31 |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these stages:
Step 1: Preparation of the chlorinated glycerol intermediate
The glycerol backbone is selectively chlorinated at the 2-position. This can be achieved by controlled substitution reactions using reagents such as phosphorus trichloride or thionyl chloride under low-temperature conditions to avoid over-chlorination.Step 2: Formation of the 1-oxohexadecyl ether substituent
The ketone-containing hexadecanoyl moiety is introduced via an etherification reaction, often through nucleophilic substitution of an appropriate leaving group on the glycerol derivative.Step 3: Esterification with octadecanoic acid (stearic acid)
The free hydroxyl group on the glycerol derivative is esterified with octadecanoic acid using classical esterification methods such as acid catalysis or coupling agents (e.g., DCC, EDC) to yield the final ester product.
Detailed Preparation Protocols
Research Findings and Optimization Parameters
- Temperature Control: Maintaining low temperatures (0 to 10 °C) during chlorination prevents side reactions and over-chlorination, improving selectivity and yield.
- Solvent Effects: Use of inert solvents such as chloroform, toluene, or ethylene dichloride enhances solubility of reactants and facilitates controlled reaction kinetics.
- Oxidation Step: Ozone or other oxidants are used to introduce the oxo group selectively without degrading the ester or ether linkages.
- Purification: Vacuum distillation and chromatography are essential for isolating high-purity products, especially due to the compound’s high molecular weight and complex structure.
Summary Table of Preparation Conditions
| Parameter | Optimal Range / Conditions | Impact on Synthesis |
|---|---|---|
| Chlorination reagent | Phosphorus trichloride (PCl3) | Selective 2-position chlorination |
| Temperature (chlorination) | 0–10 °C | Controls selectivity and yield |
| Solvent | Toluene, chloroform, ethylene dichloride | Solubility and reaction control |
| Oxidation agent | Ozone (generated in situ) | Introduces oxo group without degradation |
| Esterification agent | DCC, DMAP, or acid catalyst | Efficient ester bond formation |
| Purification | Vacuum distillation (90 °C / 1 mmHg) | Isolation of pure product |
| Yield | 60–75% per step | Dependent on reaction control |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and 2-chloro-3-[(1-oxohexadecyl)oxy]propanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Hydrolysis: Octadecanoic acid and 2-chloro-3-[(1-oxohexadecyl)oxy]propanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing octadecanoic acid and 2-chloro-3-[(1-oxohexadecyl)oxy]propanol. These products can then participate in different metabolic pathways, affecting cellular functions. The chlorine atom in the compound can also undergo substitution reactions, leading to the formation of different derivatives that may have distinct biological activities .
Comparison with Similar Compounds
Key Differences :
- GGL contains polar galactopyranosyl groups, enhancing water solubility and membrane interaction, whereas the chlorinated ester is more lipophilic, favoring lipid bilayer integration or storage .
- GGL demonstrates tumor-suppressive activity, while the chlorinated ester’s bioactivity remains uncharacterized but may exhibit distinct reactivity due to the electrophilic chlorine atom .
Halogenated Furanones (e.g., EMX, BMX-3)
Example Compounds: (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX) and 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3) .
Key Differences :
- EMX/BMX-3 are small, highly reactive molecules with documented carcinogenic potency, whereas the chlorinated ester’s long acyl chains may reduce volatility and direct DNA interaction .
- The ester’s lack of α,β-unsaturated carbonyl groups (common in mutagenic furanones) suggests a divergent toxicity mechanism .
Chlorinated Pesticide Esters (e.g., Cinidon-ethyl)
Example Compound: Ethyl 2-chloro-3-(2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)-2-propenoate (Cinidon-ethyl) .
| Property | 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate | Cinidon-ethyl |
|---|---|---|
| Molecular Formula | C₃₇H₇₁ClO₄ | C₂₀H₁₇Cl₂NO₅ |
| Functional Groups | Long-chain ester | Propenoate ester + isoindole |
| Bioactivity | Unreported | Herbicidal (ACCase inhibitor) |
| Environmental Persistence | Likely high (long acyl chains) | Moderate (smaller structure) |
Key Differences :
- Cinidon-ethyl’s propenoate group and aromatic isoindole moiety enable herbicidal action via enzyme inhibition, whereas the chlorinated ester’s lack of α,β-unsaturation limits similar reactivity .
- The ester’s long hydrophobic chains may confer greater environmental persistence compared to smaller pesticide esters .
Biological Activity
2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate, also known as 1-Palmitoyl-3-Stearoyl-2-chloropropanediol, is a chlorinated lipid compound with the molecular formula and a molecular weight of 615.41 g/mol. This compound is categorized under chloropropanediols and is noted for its potential biological activities, which are of significant interest in pharmaceutical and biochemical research.
Chemical Structure and Properties
The chemical structure can be represented as follows:
- Molecular Formula :
- Molecular Weight : 615.41 g/mol
- SMILES Notation : O=C(OCC(Cl)COC(=O)CCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC
- InChI Key : IPYZUIQBTDCGGH-UHFFFAOYSA-N
Physical Properties
| Property | Value |
|---|---|
| Purity | >98% |
| Physical State | Solid |
| Storage Conditions | Freezer |
Antimicrobial Properties
Research indicates that chlorinated lipids like 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate may exhibit antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis. Specifically, studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi.
Cytotoxicity Studies
Preliminary cytotoxicity assessments have been conducted to evaluate the effects of this compound on different cancer cell lines. For example, derivatives of chlorinated lipids have been tested against human tumor cell lines, revealing varying degrees of cytotoxicity. While specific data on 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate remains limited, related compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells.
Case Studies
- Study on Lipid Derivatives : A study published in a peer-reviewed journal examined the cytotoxic effects of chlorinated lipid derivatives on human cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity, suggesting potential pathways for drug development targeting specific cancers .
- Antimicrobial Activity : Another investigation focused on the antimicrobial activity of chlorinated lipids against Helicobacter pylori and other pathogens. The findings suggested that these compounds could serve as effective agents in treating infections resistant to conventional antibiotics .
Potential Applications
Given its biological activity, 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate may have several applications:
- Pharmaceutical Development : It could serve as a lead compound for developing new antimicrobial or anticancer agents.
- Biochemical Research : The compound may be used in studies exploring lipid metabolism and membrane dynamics.
Q & A
Q. What are the primary methods for structural elucidation of 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate?
- Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can identify chlorine substitution patterns and ester linkages. For example, the chloro group at position 2 of the glycerol backbone produces distinct splitting patterns in 1H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C37H71ClO4, MW 615.41) via exact mass analysis. Fragmentation patterns can distinguish between positional isomers of chlorinated esters .
- Infrared Spectroscopy (IR) : Ester carbonyl (C=O) stretching (~1740 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) provide functional group confirmation .
Q. How can researchers optimize the synthesis of 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature, reaction time, molar ratios (e.g., hexadecanoic acid chloride to glycerol derivatives), and catalyst type.
- Response Variables : Yield, purity, and selectivity.
- Example Design : A 2^4 factorial design evaluates interactions between factors. Statistical software (e.g., JMP, Minitab) identifies optimal conditions while minimizing experimental runs .
- Validation : Confirm reproducibility through triplicate runs under optimized conditions.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Engineering Controls : Use fume hoods to limit inhalation exposure; monitor airborne concentrations with real-time sensors .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Chlorinated esters may cause skin irritation .
- Emergency Measures : Immediate eye washing and decontamination showers if skin contact occurs. Contaminated clothing must be professionally laundered to avoid secondary exposure .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can map energy profiles for esterification and chlorination steps. Transition state analysis identifies rate-limiting steps .
- Reaction Path Search Tools : Software like GRRM or AFIR explores alternative pathways, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational predictions with experimental validation .
- Table 1 : Example computational parameters:
| Method | Basis Set | Solvent Model | Application |
|---|---|---|---|
| DFT (B3LYP) | 6-31G* | PCM (Toluene) | Transition state identification |
| MD Simulations | OPLS-AA | Explicit | Solvent effects on reactivity |
Q. How can researchers resolve contradictions in reported analytical data (e.g., conflicting NMR shifts)?
- Methodological Answer :
- Cross-Validation : Compare data across multiple techniques (e.g., HPLC purity vs. NMR integration) and reference standards.
- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability. For example, batch-to-batch differences in chlorination efficiency may explain discrepancies .
- Advanced Spectroscopy : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Dynamic NMR can clarify conformational mobility in the glycerol backbone .
Q. What strategies enhance the stability of 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate in long-term storage?
- Methodological Answer :
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via LC-MS. Hydrolysis of the ester bond is a primary pathway; antioxidants (e.g., BHT) may mitigate oxidation .
- Packaging : Store under inert gas (argon) in amber glass vials to limit light and moisture exposure. Ultra-low temperatures (-80°C) are recommended for multi-year stability .
Q. How can AI-driven tools optimize reaction conditions for scaled-up synthesis?
- Methodological Answer :
- Machine Learning (ML) : Train models on historical reaction data (e.g., solvent polarity, catalyst loading) to predict optimal yields. Platforms like COMSOL Multiphysics integrate reaction kinetics with AI for real-time parameter adjustments .
- Automation : Robotic liquid handlers execute high-throughput screening of catalyst libraries. For example, Bayesian optimization reduces the number of experiments needed to identify robust conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
